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Compound of Interest

Compound Name: Nevanimibe hydrochloride

Cat. No.: B1684124 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective in vitro comparison of two notable Acyl-CoA: Cholesterol Acyltransferase (ACAT)

inhibitors: Nevanimibe hydrochloride and avasimibe. This analysis is supported by

experimental data on their inhibitory activity, effects on cell viability, and induction of apoptosis.

Introduction
Nevanimibe hydrochloride (formerly ATR-101) and avasimibe (CI-1011) are both inhibitors of

Acyl-CoA: Cholesterol Acyltransferase (ACAT), also known as Sterol O-acyltransferase

(SOAT).[1][2] This enzyme plays a crucial role in cellular cholesterol homeostasis by catalyzing

the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets.[1] There

are two isoforms of this enzyme, ACAT1 and ACAT2.[1] While both Nevanimibe and avasimibe

target ACAT, they exhibit different selectivity profiles and have been investigated for a range of

therapeutic applications, from hypercholesterolemia to cancer. This guide offers a side-by-side

look at their in vitro performance based on available scientific literature.

Mechanism of Action
Both compounds function by inhibiting ACAT, thereby preventing the conversion of free

cholesterol to cholesteryl esters. An accumulation of intracellular free cholesterol can lead to

cellular stress and, in some cases, apoptosis, a mechanism that is being explored for its anti-

cancer potential.[3]
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Nevanimibe hydrochloride is a selective inhibitor of ACAT1.[1] In nonclinical studies, it has

been shown to decrease adrenal steroidogenesis at lower doses and induce apoptosis of

adrenocortical cells at higher doses.[3][4]

Avasimibe inhibits both ACAT1 and ACAT2.[5][6] Initially developed as a lipid-lowering agent,

its development for atherosclerosis was halted.[2] However, there is renewed interest in

avasimibe for its potential anti-tumor properties.[2]

Data Presentation
Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of Nevanimibe hydrochloride
and avasimibe against ACAT1 and ACAT2. It is important to note that these values are derived

from different studies and experimental conditions may vary.

Compound Target IC50 / EC50 Source

Nevanimibe

hydrochloride
ACAT1 EC50: 9 nM [1][7]

ACAT2 EC50: 368 nM [1][7]

ACAT1 IC50: 0.23 ± 0.06 μM [8]

ACAT2 IC50: 0.71 μM [9]

Avasimibe ACAT1 IC50: 24 µM [5][6][10]

ACAT2 IC50: 9.2 µM [5][6][10]

Effects on Cell Viability and Apoptosis in Cancer Cell
Lines
Both inhibitors have been shown to reduce cell viability and induce apoptosis in various cancer

cell lines. The data below is a compilation from multiple sources.
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Compound Cell Line Assay Key Findings Source

Nevanimibe

hydrochloride

H295R

(Adrenocortical)
Cell Viability

30 μM reduced

survival by ~40%

in 24h. Co-

incubation with

cholesterol

markedly

increased

toxicity.

[7]

Avasimibe
5637 (Bladder

Cancer)
MTT Assay IC50: 12.03 μM [11]

T24 (Bladder

Cancer)
MTT Assay IC50: 11.18 μM [11]

PC-3 (Prostate

Cancer)
MTT Assay

Dose-

dependently

inhibited viability.

[5][10]

DU 145 (Prostate

Cancer)
MTT Assay

Dose-

dependently

inhibited viability.

[5][10]

U251 & U87

(Glioblastoma)

Annexin V-

EGFP/PI

Increased

apoptosis rate

with

concentrations of

7.5, 15, and 30

μM.

[12]

PC3 & HCT116

(Prostate &

Colon Cancer)

Annexin V/PI

Incubation with 5

μM avasimibe for

48h induced

apoptosis.

[13][14]

Experimental Protocols
ACAT Inhibition Assay (Fluorescence-based)
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This method measures ACAT activity by monitoring the released coenzyme A (CoA) during the

cholesterol esterification reaction.

Enzyme Source: Purified human ACAT1 or ACAT2.

Substrates: Mixed micelles containing cholesterol and a fatty acyl-CoA (e.g., oleoyl-CoA).

Inhibitor Preparation: Nevanimibe hydrochloride or avasimibe are dissolved in a suitable

solvent (e.g., DMSO) to create stock solutions, which are then diluted to various

concentrations for the assay.

Reaction: The enzyme is added to the mixed micelles in the presence of varying

concentrations of the inhibitor. The reaction is initiated by the addition of the fatty acyl-CoA.

Detection: The released sulfhydryl group of CoA is detected using a fluorescent probe. The

fluorescence is measured at specific excitation and emission wavelengths (e.g., 355 nm

excitation and 460 nm emission).

Data Analysis: The IC50 value, the concentration of inhibitor that causes 50% inhibition of

enzyme activity, is calculated from the dose-response curve.[8]

Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity.

Cell Seeding: Cells are seeded in a 96-well plate at a specific density (e.g., 3,000 cells/well)

and allowed to adhere overnight.

Compound Treatment: Cells are treated with various concentrations of Nevanimibe
hydrochloride or avasimibe for a specified duration (e.g., 24, 48, or 72 hours).

MTT Addition: MTT reagent (e.g., 20 µL of 5 mg/mL solution) is added to each well and

incubated for a few hours (e.g., 4 hours) at 37°C. Viable cells with active metabolism convert

the yellow MTT into a purple formazan product.

Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the

formazan crystals.
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Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 490 nm or

570 nm) using a microplate reader.

Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The

IC50 value, the concentration of the compound that reduces cell viability by 50%, can be

calculated.[11][15]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic,

and necrotic cells.

Cell Treatment: Cells are cultured and treated with the desired concentrations of

Nevanimibe hydrochloride or avasimibe for a specified time.

Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and

resuspended in a binding buffer.

Staining: Cells are stained with Annexin V (conjugated to a fluorochrome like FITC or EGFP)

and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to

the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid

stain that can only enter cells with a compromised membrane, typical of late apoptotic and

necrotic cells.

Flow Cytometry: The stained cells are analyzed by a flow cytometer.

Data Analysis: The cell population is gated into four quadrants:

Annexin V-negative/PI-negative: Viable cells

Annexin V-positive/PI-negative: Early apoptotic cells

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

Annexin V-negative/PI-positive: Necrotic cells The percentage of cells in each quadrant is

quantified.[12][16]
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Figure 1: Mechanism of ACAT Inhibition.
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Click to download full resolution via product page

Figure 2: MTT Assay Experimental Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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